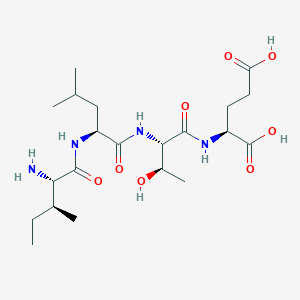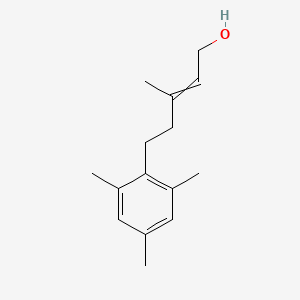
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol is a chemical compound known for its unique structure and properties It is characterized by a penten-1-ol backbone with a 2,4,6-trimethylphenyl group attached at the 5th position and a methyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with 3-methyl-2-pentanone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Hydrochloric acid, sulfuric acid, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halides, ethers.
Applications De Recherche Scientifique
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol
- 2,4,6-Trimethyl-1,3-phenylenediamine
- 2,4-Diamino-1,3,5-trimethylbenzene
Uniqueness
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
832712-99-9 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
3-methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol |
InChI |
InChI=1S/C15H22O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h7,9-10,16H,5-6,8H2,1-4H3 |
Clé InChI |
YMPUWPAWXIYLGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CCC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


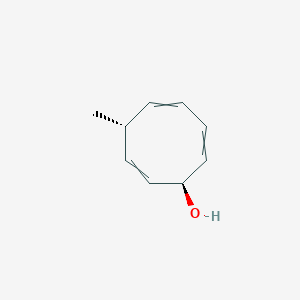

![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
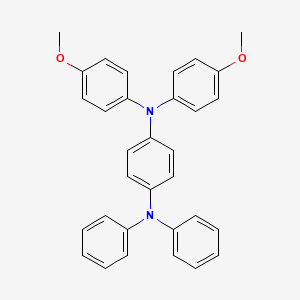
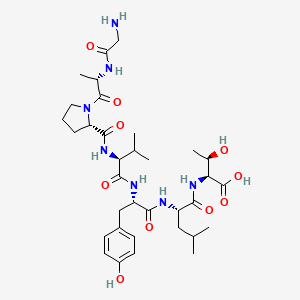
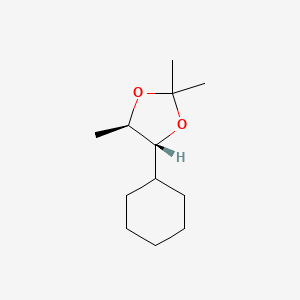
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)

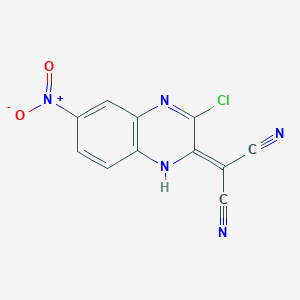
![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
